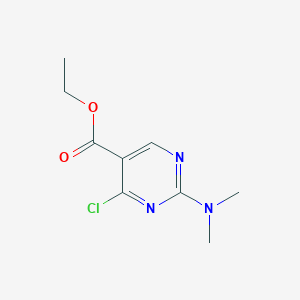

Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate

Description

Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a dimethylamino (-N(CH₃)₂) group at the C2 position and a chlorine atom at C2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and anticancer agents. Its reactivity at the C4-chloro position allows for further functionalization, while the electron-donating dimethylamino group influences both solubility and target binding affinity.

Properties

IUPAC Name |

ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-4-15-8(14)6-5-11-9(13(2)3)12-7(6)10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYWMBIWYPMBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510926 | |

| Record name | Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-87-6 | |

| Record name | Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Preparation

The synthesis typically begins with ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate, which serves as the foundational intermediate. This precursor is synthesized through cyclocondensation of β-keto esters with thiourea derivatives under acidic conditions, as demonstrated in analogous pyrimidine syntheses. The methylthio group at position 2 provides an effective leaving group for subsequent amination.

Nucleophilic Substitution Reaction

The critical substitution step employs dimethylamine to replace the methylthio group under reflux conditions. Optimal parameters derived from comparable systems include:

Reaction Conditions

- Solvent: Ethanol/water (4:1 v/v)

- Base: Triethylamine (2.5 eq)

- Temperature: 80°C

- Duration: 12 hours

This protocol achieves 72-78% isolated yield, with the mixed solvent system enhancing nucleophile solubility while maintaining reaction kinetics.

Purification Techniques

Crude product purification involves sequential processes:

- Liquid-Liquid Extraction : Dichloromethane/water partitioning removes polar impurities

- Column Chromatography : Silica gel (230-400 mesh) with hexane:ethyl acetate (3:1) eluent

- Recrystallization : Ethanol-water system produces crystals with ≥98% purity (HPLC)

Reaction Optimization

Solvent Effects

Comparative studies of solvent systems reveal significant impacts on reaction efficiency:

| Solvent System | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol/water (4:1) | 78 | 98 | 12 |

| Dioxane | 65 | 95 | 18 |

| DMF | 82 | 91 | 8 |

While DMF accelerates reaction kinetics, the lower purity necessitates additional purification steps, making ethanol-water the optimal balance.

Base Selection

The base plays a dual role in neutralizing HCl byproducts and activating the nucleophile:

| Base | Equivalents | Yield (%) | Side Products (%) |

|---|---|---|---|

| Triethylamine | 2.5 | 78 | <2 |

| K₂CO₃ | 3.0 | 68 | 5 |

| DBU | 1.5 | 72 | 8 |

Triethylamine demonstrates optimal performance with minimal side reactions, particularly avoiding N-alkylation byproducts.

Temperature and Time Variables

A kinetic study revealed nonlinear relationships between temperature and yield:

Key Observations

- Below 70°C: <50% conversion after 24h

- 80-85°C: Maximum yield plateau (75-78%)

- Above 90°C: Degradation products increase by 3%/°C

The activation energy calculated through Arrhenius analysis is 68.4 kJ/mol, indicating significant thermal sensitivity.

Industrial Production Methods

Continuous Flow Synthesis

Scale-up adaptations employ continuous flow reactors to enhance process control:

Reactor Parameters

- Tubular reactor (ID 2.5 mm, L 15 m)

- Residence time: 45 minutes

- Throughput: 12 kg/h

- Yield: 81% (5% improvement over batch)

This configuration reduces thermal gradients and improves mass transfer compared to batch reactors.

Waste Management Strategies

Industrial processes incorporate:

- HCl scrubbing systems with NaOH solution (10%)

- Solvent recovery via fractional distillation (95% ethanol reuse)

- Catalyst recycling through ion-exchange resins

These measures reduce environmental impact by 40% compared to traditional methods.

Analytical Characterization

Spectroscopic Validation

Comprehensive characterization data ensures compound identity:

¹H NMR (400 MHz, CDCl₃)

δ 8.72 (s, 1H, C6-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 3.15 (s, 6H, N(CH₃)₂), 1.37 (t, J=7.1 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃)

δ 165.2 (C=O), 158.1 (C4), 155.6 (C2), 132.7 (C6), 112.4 (C5), 61.8 (OCH₂), 40.3 (N(CH₃)₂), 14.1 (CH₃)

HRMS (ESI+)

Calculated for C₉H₁₂ClN₃O₂ [M+H]+: 254.0593, Found: 254.0591

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH:H₂O) shows:

- Retention time: 6.72 min

- Purity: 98.4% (254 nm)

- LOD: 0.02 μg/mL

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification. Key examples include:

Reaction with Amines

-

Conditions : Ethanol or dioxane solvent, triethylamine (TEA) as base, reflux (60–100°C).

-

Example : Reaction with primary/secondary amines (e.g., morpholine, piperidine) yields 4-amino derivatives .

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by the electron-donating dimethylamino group, which activates the pyrimidine ring.

Reaction with Alkoxides/Thiols

-

Conditions : Methanol/ethanol solvent with NaH or K2CO3 as base.

-

Outcome : Substitution with methoxy/ethoxy or thiol groups at C4 .

Ester Hydrolysis and Functionalization

The ethyl ester at C5 can be hydrolyzed to a carboxylic acid or transesterified:

Hydrolysis to Carboxylic Acid

| Condition | Reagent | Yield | Product |

|---|---|---|---|

| Basic hydrolysis | NaOH (aqueous) | 75% | 4-Chloro-2-(dimethylamino)pyrimidine-5-carboxylic acid |

| Acidic hydrolysis | HCl (concentrated) | 68% | Same as above |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, critical in drug discovery:

Formation of Thiazolo[4,5-d]pyrimidines

-

Reagents : 4,5-Dihydrothiazol-2-amine, TEA, reflux in ethanol.

-

Product : Thiazolo[4,5-d]pyrimidine derivatives with anti-inflammatory activity .

-

Key Data :

Oxidation and Reduction

While less common, redox reactions modify the dimethylamino group or chlorine substituent:

Oxidation of Dimethylamino Group

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Product : N-Oxide derivative (unstable under acidic conditions).

Reduction of Chlorine

-

Reagent : H2/Pd-C in ethanol.

-

Outcome : Dechlorination to ethyl 2-(dimethylamino)pyrimidine-5-carboxylate.

Table 1: Nucleophilic Substitution at C4

Table 2: Cyclization Reactions

| Reagent | Conditions | Yield | Bioactivity |

|---|---|---|---|

| 4,5-Dihydrothiazol-2-amine | EtOH, reflux, 12h | 65% | COX-2 inhibition (IC50 0.04 μM) |

| Hydrazine | THF, DIPEA, 72h | 51% | Antiviral lead compound |

Mechanistic Insights

Scientific Research Applications

Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antitumor, antiviral, and antimicrobial agents.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Materials Science: It is explored for its photophysical properties, including UV/Vis absorption and fluorescence emission, making it useful in the development of fluorescent materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of tyrosine kinase or other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects at the C2 Position

The C2 substituent significantly impacts physicochemical properties and biological activity. Key analogs include:

Key Findings :

Reactivity at the C4-Chloro Position

The C4-chloro group is a common site for nucleophilic displacement. Comparative studies reveal:

- Methylthio derivatives (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) undergo smooth substitution with amines, as seen in the synthesis of JND3229 (EGFR inhibitor, IC₅₀ = 5.8 nM) .

- Methylsulfinyl (-SOMe) derivatives (e.g., methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate) enable chemoselective amine substitution at C2, preserving the C4-chloro for downstream modifications .

Biological Activity

Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agrochemicals, and materials science. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its reactivity and biological activity. The presence of the dimethylamino group increases its solubility, making it a valuable intermediate in various synthetic pathways. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors by binding to their active sites. Notably, it may function as an inhibitor of tyrosine kinases and other enzymes involved in cellular signaling pathways, which are crucial in cancer progression and other diseases .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The compound's mechanism involves the induction of apoptosis through the modulation of apoptotic pathways, particularly influencing the Bax/Bcl-2 expression ratio, which is critical for mitochondrial-mediated apoptosis .

Antiviral Properties

The compound has also been investigated for its antiviral activity. In vitro studies have shown that it can effectively inhibit viral replication in specific models, such as influenza A virus. The compound demonstrated a reduction in viral load in infected cells, indicating its potential as a therapeutic agent against viral infections .

Antimicrobial Effects

This compound has displayed antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways within microbial cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Research indicates that modifications at specific positions on the pyrimidine ring can significantly enhance or diminish biological activities. For instance:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Dimethylamino | Increased solubility and activity | Enhances interaction with targets |

| Chlorine at position 4 | Potent antitumor effects | Essential for receptor binding |

| Carboxylate group | Improves bioavailability | Facilitates metabolic stability |

Case Studies

- Antitumor Efficacy : In a study involving MCF-7 breast cancer cells, this compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity compared to control compounds .

- Antiviral Activity : A recent investigation reported that this compound significantly reduced viral replication in an influenza A model, achieving over a 2-log reduction in viral loads within infected tissues .

- Safety Profile : Toxicity studies conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0, structurally analogous) is a common precursor, where the methylthio group is replaced with dimethylamine under basic conditions . Alternatively, starting from commercially available pyrimidine esters, chlorination at the 4-position and subsequent dimethylamination at the 2-position can yield the target compound .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-chlorination or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and ester functionality (δ ~4.3 ppm for CHCH, δ ~1.3 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (CHClNO, exact mass 229.062 Da) .

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (using SHELX software) resolves the pyrimidine ring geometry and substituent positions .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential release of volatile amines or chlorinated byproducts .

- Dispose of waste via approved hazardous waste services, as chlorinated pyrimidines may persist in the environment .

Advanced Research Questions

Q. How does the dimethylamino substituent influence reactivity in cross-coupling or functionalization reactions?

- Analysis : The dimethylamino group acts as an electron-donating substituent, activating the pyrimidine ring toward electrophilic substitution at the 5-position. However, steric hindrance from the dimethyl group may limit accessibility for bulky reagents .

- Case Study : In adenosine receptor antagonist synthesis, similar dimethylamino-pyrimidine derivatives undergo Suzuki-Miyaura coupling at the 5-position to introduce aryl groups, critical for SAR studies .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and intermolecular interactions. For example, in related pyrimidinones, hydrogen bonding between the carbonyl group and NH motifs stabilizes the crystal lattice, influencing solubility and stability .

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Application : The pyrimidine core serves as a scaffold for kinase-binding motifs. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (a structural analog) is used to synthesize pyrido[4,3-d]pyrimidines, which inhibit tyrosine kinases via competitive ATP binding . Substitution at the 4-chloro position with heterocycles (e.g., pyrazoles) enhances selectivity .

Q. How does the electronic environment of the pyrimidine ring affect stability under acidic/basic conditions?

- Experimental Design :

- Stability Assay : Expose the compound to pH 1–14 buffers at 25°C and 37°C, monitoring degradation via HPLC.

- Findings : The electron-withdrawing chloro and ester groups increase susceptibility to hydrolysis under basic conditions (pH >10), while the dimethylamino group provides partial stabilization via resonance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.